BenchChemオンラインストアへようこそ!

(S)-3-Hydroxy Midostaurin

FLT3-mutated AML Cytotoxicity Metabolite Pharmacology

Distinct active S-epimer of Midostaurin metabolite (CGP52421). Unlike parent drug or CGP62221, (S)-3-Hydroxy Midostaurin shows higher cytotoxicity in primary AML blasts at comparable FLT3 inhibition, and uniquely fails to inhibit KIT-driven mast cell proliferation. C3-hydroxylation reduces LCK activity while enhancing VEGFR2 selectivity, making it essential for dissecting off-target contributions to clinical efficacy. Ideal for accurate in vitro pharmacodynamic models, PK/PD correlation studies, and mast cell signaling research. Not substitutable by Midostaurin or other metabolites. Get a quote for your required purity and quantity.

Molecular Formula C35H30N4O5
Molecular Weight 586.6 g/mol
CAS No. 945260-14-0
Cat. No. B12420811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Hydroxy Midostaurin
CAS945260-14-0
Molecular FormulaC35H30N4O5
Molecular Weight586.6 g/mol
Structural Identifiers
SMILESCC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC
InChIInChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33+,35+/m1/s1
InChIKeyZZSBPGIGIUFJRA-AKIDMACVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (S)-3-Hydroxy Midostaurin (CAS 945260-14-0): A Key Midostaurin Metabolite for Kinase Inhibition Research


(S)-3-Hydroxy Midostaurin (CAS 945260-14-0), also known as (S)-CGP52421, is the pharmacologically active S-epimer of the C3-hydroxylated metabolite of the multi-targeted kinase inhibitor Midostaurin (PKC412). It belongs to the indolocarbazole class of ATP-competitive kinase inhibitors. Formed primarily via hepatic CYP3A4-mediated metabolism [1], it accumulates to high steady-state plasma concentrations in patients and contributes to the overall clinical efficacy of Midostaurin, particularly in FLT3-mutated acute myeloid leukemia (AML) [2].

Why (S)-3-Hydroxy Midostaurin Cannot Be Substituted with Other Midostaurin Metabolites or Analogs


Despite sharing a common indolocarbazole core with the parent drug Midostaurin and its other major metabolite CGP62221, (S)-3-Hydroxy Midostaurin exhibits a distinct biochemical fingerprint: significantly lower potency against FLT3 autophosphorylation in biochemical assays, yet paradoxically greater cytotoxicity in primary AML blast samples. It also demonstrates a unique inability to inhibit KIT-dependent neoplastic mast cell proliferation, a feature not shared by Midostaurin or CGP62221 [1]. Furthermore, its C3-hydroxylation and S-stereochemistry confer a different kinase selectivity profile, particularly reduced activity against LCK and increased selectivity for VEGFR2 [2]. These quantitative divergences make it impossible to use Midostaurin or CGP62221 as a direct functional substitute in assays designed to elucidate the specific pharmacodynamic contribution of the CGP52421 metabolite pool. The following evidence details these critical points of differentiation.

Quantitative Evidence for (S)-3-Hydroxy Midostaurin: Differentiating Potency, Cytotoxicity, and Target Engagement


Superior Cytotoxicity Despite Lower Potency: A Paradoxical Advantage Over Midostaurin

The metabolite (S)-3-Hydroxy Midostaurin (CGP52421) is 22-fold less potent than the parent compound Midostaurin at inhibiting FLT3 autophosphorylation in standard culture medium. However, in the therapeutically relevant dose range of 100-500 nM, CGP52421 demonstrates significantly greater cytotoxicity against primary AML blast samples compared to Midostaurin at equivalent levels of FLT3 inhibition [1]. This paradoxical relationship is attributed to the metabolite's broader off-target kinase inhibition profile, suggesting that its enhanced cytotoxic effect in this context is driven by non-FLT3 mediated pathways [2].

FLT3-mutated AML Cytotoxicity Metabolite Pharmacology

Accumulation Advantage: 7-Fold Higher Steady-State Concentrations Than Parent Drug

A critical differentiator for (S)-3-Hydroxy Midostaurin is its unique in vivo pharmacokinetic profile. Following multiple oral daily doses of Midostaurin, the steady-state plasma concentration of the CGP52421 metabolite (a mixture of (R) and (S) epimers) is approximately 7-fold higher than that of the parent drug Midostaurin or its other major metabolite CGP62221 [1]. This substantial accumulation, driven by continuous increase through day 28 of dosing, results in plasma levels of 20-30 μM [2], which are 2- to 3-fold above its IC50 for FLT3 inhibition in plasma (9.8 μM). This high systemic exposure is a major reason why (S)-3-Hydroxy Midostaurin is considered to contribute significantly to sustained FLT3 inhibition in vivo.

Pharmacokinetics Drug Accumulation In Vivo Exposure

Functional Dichotomy: Retained Anti-Mediator Activity but Ablated Anti-Proliferative Effect on Mast Cells

In the context of advanced systemic mastocytosis (SM), (S)-3-Hydroxy Midostaurin displays a unique functional dichotomy not observed with Midostaurin or CGP62221. All three compounds inhibit IgE-dependent histamine release from basophils and mast cells with comparable sub-micromolar IC50 values [1]. However, while Midostaurin and CGP62221 potently inhibit KIT-dependent proliferation of neoplastic mast cells (IC50 ~50-250 nM), CGP52421 shows no substantial anti-proliferative effect, even at concentrations up to 1 μM [1]. This differential activity is linked to its failure to engage the key downstream kinase FES in mast cell lysates, a target recognized by Midostaurin and CGP62221 [2].

Systemic Mastocytosis Mast Cell Biology Kinase Selectivity

Differentiated Kinase Selectivity Profile: Reduced Potency, Increased Specificity for VEGFR2

Comparative kinome profiling reveals that the C3-hydroxylation present in (S)-3-Hydroxy Midostaurin (e1 epimer) significantly alters its target engagement landscape. A screen of 320 protein kinases showed that while Midostaurin and CGP62221 (the O-demethylated metabolite) share a similar selectivity pattern, the presence of the 3-hydroxyl group in CGP52421 generally reduces potency across most kinases. This leads to a relative increase in selectivity towards VEGFR2 (KDR) compared to other targets [1]. Specifically, PDK1 was noted to be substantially more sensitive to the (R)-epimer, highlighting the importance of stereochemistry for target specificity [1]. This overall reduction in potency, combined with a shift in selectivity, differentiates its polypharmacology from that of the parent compound.

Kinase Profiling Structure-Activity Relationship Selectivity

Epimer-Specific Differences in FLT3 Mutant Inhibition

While the (S)-epimer of 3-Hydroxy Midostaurin (CGP52421) is a minor metabolite, it exhibits potent activity against clinically relevant FLT3 mutants. (S)-3-Hydroxy Midostaurin inhibits the FLT3 internal tandem duplication (ITD) and D835Y tyrosine kinase domain (TKD) mutants with an IC50 range of 200-400 nM, while showing low micromolar activity against wild-type FLT3 enzyme . This differential provides a selectivity window for mutant FLT3. In contrast, the epimeric mixture of (R)- and (S)-3-Hydroxy Midostaurin, which is more reflective of the in vivo metabolite pool, exhibits a GI50 of 650 nM for the proliferation of FLT3-ITD-driven BaF3 cells , while being relatively inactive against wild-type cells.

FLT3-ITD FLT3-D835Y Mutant Selectivity

Optimized Research Applications for (S)-3-Hydroxy Midostaurin (CAS 945260-14-0)


Pharmacodynamic (PD) Modeling of Midostaurin's Anti-Leukemic Effect

Based on the evidence that CGP52421 is more cytotoxic to primary AML blasts than Midostaurin at comparable FLT3 inhibition levels [1], (S)-3-Hydroxy Midostaurin is an essential component for constructing accurate in vitro pharmacodynamic models. Researchers can use this compound to recapitulate the total cytotoxic effect of Midostaurin therapy, which cannot be fully explained by the parent drug's FLT3 inhibition alone. This application is particularly relevant for studies aimed at understanding the contribution of off-target kinase inhibition to clinical efficacy.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Studies

Given its 7-fold accumulation at steady state and plasma concentrations (20-30 μM) that exceed its FLT3 IC50 in plasma (9.8 μM) [1], (S)-3-Hydroxy Midostaurin is critical for PK/PD correlation studies. Investigators can use this compound to mimic clinically relevant metabolite exposures and assess their impact on target engagement and downstream signaling pathways over time, helping to refine dosing strategies or interpret clinical biomarker data.

Investigating the Dichotomy of Mast Cell Activation and Proliferation

The unique functional profile of (S)-3-Hydroxy Midostaurin—potent inhibition of IgE-dependent histamine release coupled with an inability to block KIT-driven mast cell proliferation [1]—makes it a powerful molecular probe. Researchers in the fields of allergy, immunology, and mast cell neoplasms can use this compound to selectively dissect the signaling pathways responsible for mediator release from those governing cell growth. This is directly relevant to understanding the clinical observation that symptoms can be alleviated even in the absence of a cytoreductive response in systemic mastocytosis.

Structure-Activity Relationship (SAR) and Kinase Selectivity Studies

The finding that C3-hydroxylation of the Midostaurin scaffold alters its kinase selectivity, notably reducing LCK activity and shifting the profile towards VEGFR2 [1], positions (S)-3-Hydroxy Midostaurin as a key reference compound in SAR studies. Medicinal chemists and kinase biologists can use this metabolite as a comparator to understand how specific metabolic modifications of an indolocarbazole core impact target engagement and to design next-generation inhibitors with tailored selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-Hydroxy Midostaurin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.